molecular formula C5H6F4O2 B1332077 Ethyl 2,3,3,3-tetrafluoropropanoate CAS No. 399-92-8

Ethyl 2,3,3,3-tetrafluoropropanoate

Cat. No. B1332077
CAS RN: 399-92-8
M. Wt: 174.09 g/mol
InChI Key: YJROLMPBFOAPOX-UHFFFAOYSA-N
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Description

Ethyl 2,3,3,3-tetrafluoropropanoate is a chemical compound that is part of a broader class of fluorinated esters. These compounds are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms in the molecule can significantly alter its physical and chemical properties, making it a valuable target for synthesis and application in fluorine chemistry.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, the nickel-catalyzed formation of 1,3-dienes with a tetrafluorobutyl chain involves the cross-tetramerization of tetrafluoroethylene (TFE), alkynes, and ethylene, which could potentially be adapted for the synthesis of ethyl 2,3,3,3-tetrafluoropropanoate . Additionally, the synthesis of ethyl 3,3,3-trifluoropropanoate, a closely related compound, has been achieved through the oxidation of corresponding acetals, which suggests possible synthetic routes for the target compound .

Molecular Structure Analysis

While the specific molecular structure of ethyl 2,3,3,3-tetrafluoropropanoate is not directly discussed in the provided papers, the structural analysis of related compounds can offer insights. For example, the study of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes reveals a distorted octahedral coordination of the central silicon atoms, which highlights the complex interactions that can occur in fluorinated compounds . This information can be useful when considering the molecular geometry and electronic structure of ethyl 2,3,3,3-tetrafluoropropanoate.

Chemical Reactions Analysis

The reactivity of fluorinated esters is a topic of interest in several studies. The 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes and subsequent rearrangements to form CF3-substituted pyrazoles demonstrate the potential for complex chemical transformations involving fluorinated esters . Moreover, the oxidative cyclization of TFE and simple alkenes to form tetrafluoronickelacyclopentanes indicates the reactivity of fluorinated intermediates in nickel-catalyzed C–C bond-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, the solvation of ionic trifluoromethanesulfonates by their conjugate acid and the formation of homoconjugates with large formation constants suggest strong interactions that could affect the solubility and reactivity of related fluorinated esters . The mesomorphic properties of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates, which exhibit high clearing points and nematic phases, also provide insights into the thermal and liquid crystalline behavior of fluorinated compounds .

Scientific Research Applications

1. Improvement in Cycling Performance of Lithium-Ion Batteries

Ethyl 2,3,3,3-tetrafluoropropanoate derivatives, such as ethyl 3,3,3-trifluoropropanoate, have been identified as effective additives in lithium-ion batteries. They improve the cycling performance of LiMn2O4 cathodes, particularly at elevated temperatures. Studies reveal that such additives significantly enhance the capacity retention and inhibit electrode erosion, making them valuable for battery longevity (Huang et al., 2016).

2. Chemical Synthesis and Reactions

Ethyl 2,3,3,3-tetrafluoropropanoate is a key component in various chemical syntheses. For instance, its derivatives are used in the synthesis of pyrimidine derivatives, showcasing its versatility in organic chemistry. This compound facilitates unique reactions under certain conditions, contributing to the development of new chemicals and materials (Goryaeva et al., 2009).

3. Enhancing Electrochemical Performance

Research indicates that derivatives of ethyl 2,3,3,3-tetrafluoropropanoate, like ethyl 1,1,2,2-tetrafluoroethyl ether, are effective in enhancing the electrochemical performance of lithium/sulfur batteries. These compounds contribute to the stability of the electrolyte/anode interface and improve overall battery performance, including cycling, rate, and self-discharging behaviors (Lu et al., 2015).

4. Applications in Drug Development

Ethyl 2,3,3,3-tetrafluoropropanoate-related compounds play a role in the pharmaceutical industry, particularly in the development and analysis of new drugs. For example, certain investigational pharmaceutical compounds containing this moiety have been studied using spectroscopic and diffractometric techniques, highlighting its relevance in drug characterization and development (Vogt et al., 2013).

5. Material Science and Engineering

This compound's derivatives also find applications in material science, particularly in the development of ion-exchange membranes and fluoropolymer materials. They contribute significantly to the synthesis and properties of materials used in various industrial and technological applications, such as in fuel cells and other energy-related technologies (Kostov et al., 1992).

properties

IUPAC Name

ethyl 2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJROLMPBFOAPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334513
Record name ethyl 2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,3,3-tetrafluoropropanoate

CAS RN

399-92-8
Record name ethyl 2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3,3,3-tetrafluoropropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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